3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one
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Description
3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H15NO2S2 and its molecular weight is 353.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Activities Compounds related to 3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one have been synthesized and evaluated for their anticancer and antiviral activities. For instance, novel thiopyrano[2,3-d]thiazole-6-carbaldehydes have shown promising results against leukemia cell lines and viruses such as EBV, Herpes simplex virus type 1, Varicella zoster virus, and Hepatitis C virus, indicating the potential therapeutic applications of these compounds (Lozynskyi et al., 2016).
Antibacterial and Anti-inflammatory Applications Further research into thiopyrano[2,3-d]thiazoles has explored their antibacterial and anti-inflammatory properties. A green synthesis method using lemon juice has been developed for new derivatives of thiopyrano[2,3-d]thiazole, which were evaluated for their in vitro antibacterial activity against pathogenic bacteria. This research lays the groundwork for future design of potent antimicrobial agents (Metwally et al., 2018). Additionally, antioxidant and anti-inflammatory activities have been identified among thiopyrano[2,3-d]thiazoles, suggesting their potential use in treating inflammation-related disorders (Lozynskyi et al., 2015).
Properties
IUPAC Name |
14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19-20(13-6-2-1-3-7-13)18-17(24-19)16-12(11-23-18)10-22-15-9-5-4-8-14(15)16/h1-9,12,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJYIXEKXHKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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